molecular formula C17H15ClN2O2S B2538974 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid CAS No. 338772-46-6

4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid

Cat. No.: B2538974
CAS No.: 338772-46-6
M. Wt: 346.83
InChI Key: SIGPCEVMMBMMEN-UHFFFAOYSA-N
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Description

The chemical compound 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the imidazole intermediate.

    Attachment of the benzoic acid moiety: The final step involves the coupling of the benzoic acid moiety to the imidazole derivative, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted chlorophenyl derivatives .

Scientific Research Applications

4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological targets, particularly the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid involves its antagonistic effects on the metabotropic glutamate receptor 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, leading to downstream effects on various signaling pathways. This inhibition can modulate neurotransmitter release and synaptic plasticity, which are critical processes in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent and selective antagonistic activity against the metabotropic glutamate receptor 5 (mGluR5). This specificity makes it a valuable tool in studying the role of mGluR5 in various physiological and pathological processes.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-14-5-1-12(2-6-14)11-23-17-19-9-10-20(17)15-7-3-13(4-8-15)16(21)22/h1-8H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGPCEVMMBMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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